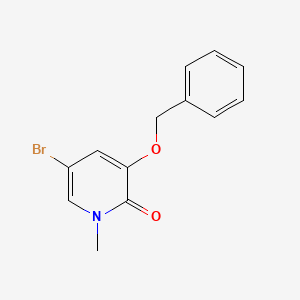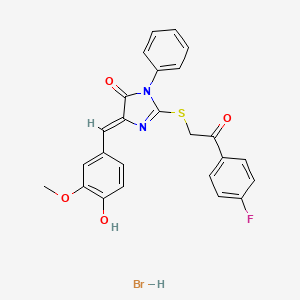
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide is a useful research compound. Its molecular formula is C25H20BrFN2O4S and its molecular weight is 543.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Application
The compound shows promising applications in photodynamic therapy, particularly for the treatment of cancer. A study by Pişkin, Canpolat, & Öztürk (2020) on a related zinc phthalocyanine derivative highlights its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer in cancer treatment.
Optical Nonlinearity Applications
The compound's derivatives demonstrate potential in optoelectronics due to their nonlinear optical properties. A study conducted by Chandrakantha et al. (2011) on similar 1,3,4-oxadiazole derivatives showed that certain compounds behave as optical limiters, which are crucial in the development of optical devices.
Microbial Studies
Research by Patel, Shah, Trivedi, & Vyas (2010) on closely related imidazol derivatives has provided insights into their microbial properties. These studies can be pivotal in understanding the microbial interactions and potential antimicrobial applications of the compound.
Photophysical Behavior Studies
Investigations into the photophysical behavior of derivatives of this compound, as seen in the work of Santra et al. (2019), have revealed significant findings. Such research is crucial in understanding the fluorescence and photoisomerization properties, which can have implications in imaging and sensor technologies.
Synthesis and Structural Analysis
Further research, like the study by Banu et al. (2013), focuses on the synthesis and structural analysis of similar compounds. This is fundamental in comprehending the chemical properties and potential applications of such compounds in various scientific fields.
Fungicidal Activity
Research by Joshi, Pathak, & Panwar (1980) indicates potential applications in agriculture, particularly as fungicides. This opens avenues for exploring the compound's use in crop protection and management.
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities, as explored by Yolal et al. (2012), highlight the significance of such compounds in combating microbial infections. This is particularly relevant in the field of medical research and pharmaceuticals.
Propriétés
IUPAC Name |
(5Z)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazol-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S.BrH/c1-32-23-14-16(7-12-21(23)29)13-20-24(31)28(19-5-3-2-4-6-19)25(27-20)33-15-22(30)17-8-10-18(26)11-9-17;/h2-14,29H,15H2,1H3;1H/b20-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWQMUSVIVTFP-MASIZSFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)
![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
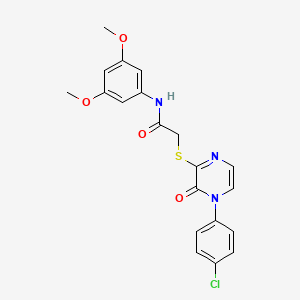
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)
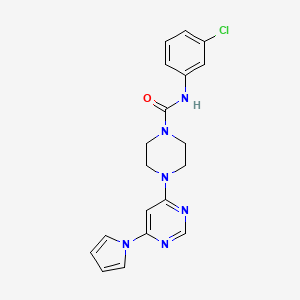
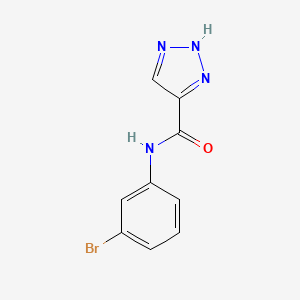
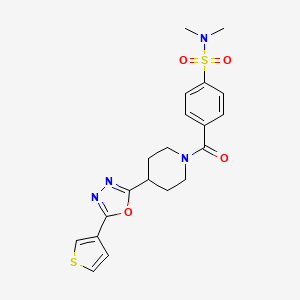
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961716.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
